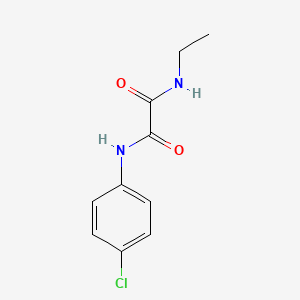

N-(4-chlorophenyl)-N'-ethylethanediamide

Description

Contextualization of Diamide (B1670390) Chemistry within Contemporary Organic Synthesis

Diamide structures are a cornerstone of modern organic and medicinal chemistry, recognized for their presence in a vast array of biologically active molecules and functional materials. researchgate.net The amide bond is a fundamental linkage in peptides and proteins, and molecules containing multiple amide functionalities, or diamides, often exhibit unique structural and chemical properties. These properties can include the capacity for strong hydrogen bonding, which is crucial for molecular recognition and the formation of stable secondary structures. researchgate.net

In contemporary organic synthesis, the development of efficient and selective methods for creating unsymmetrical diamides is of significant interest. researchgate.netrsc.org These compounds, where the two amide groups are substituted with different functionalities, are valuable scaffolds in drug discovery and materials science. The ethanediamide (or oxamide) core, in particular, serves as a rigid linker that can orient appended substituents in specific spatial arrangements, influencing their interaction with biological targets or their assembly into supramolecular structures. The pursuit of novel diamide insecticides, for instance, highlights the importance of this class of compounds in agrochemistry, where they can act as potent and selective modulators of insect ryanodine (B192298) receptors. researchgate.netnih.govresearchgate.netnih.gov

Significance of N-(4-chlorophenyl)-N'-ethylethanediamide in Fundamental Chemical Research

The ethyl group on the second nitrogen atom provides a contrasting aliphatic, flexible moiety. The study of such "simple" yet unsymmetrical diamides can provide fundamental insights into:

Conformational Preferences: Understanding the rotational barriers around the C-C and C-N bonds of the ethanediamide backbone and how the different substituents (aromatic vs. aliphatic) influence the adoption of syn or anti conformations. mdpi.comlibretexts.org

Hydrogen Bonding Networks: Investigating the intra- and intermolecular hydrogen bonding patterns facilitated by the two N-H protons and two carbonyl oxygens.

Structure-Property Relationships: Correlating structural features, such as bond lengths, bond angles, and torsional angles, with physicochemical properties.

While this specific molecule may not have documented applications, its structure serves as a valuable model for exploring the fundamental principles that govern the behavior of more complex diamides.

Overview of Research Methodologies Applicable to this compound

The study of a novel compound like this compound would employ a suite of standard and advanced analytical techniques to elucidate its structure, purity, and properties.

Synthesis and Purification: The synthesis would likely involve the coupling of a derivative of oxalic acid with 4-chloroaniline (B138754) and ethylamine (B1201723). A common strategy for creating unsymmetrical oxamides is a stepwise approach. For instance, reacting oxalyl chloride with one amine (e.g., 4-chloroaniline) at low temperature to form the mono-acylated intermediate, N-(4-chlorophenyl)oxamic acid chloride, followed by reaction with the second amine (ethylamine). researchgate.net Alternatively, methods using coupling agents or starting from different oxalic acid derivatives could be explored. mdpi.com Purification would typically be achieved through recrystallization or column chromatography.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. researchgate.net The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group, the ethyl group's methylene (B1212753) and methyl protons, and the two N-H protons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to confirm connectivity. researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. researchgate.netlibretexts.orglibretexts.orgjove.com

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, notably the N-H stretching vibrations and the C=O stretching vibrations of the amide groups. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of structure and detailed information about bond lengths, angles, and the three-dimensional packing of the molecules in the solid state. This would be invaluable for analyzing conformational and hydrogen bonding features.

Purity and Physicochemical Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. specificpolymers.comnih.govresearchgate.netwisdomlib.org

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.

Computational Modeling: Molecular dynamics simulations and other computational methods can be used to study the compound's conformational landscape and electronic properties, complementing experimental data. acs.orgyoutube.com

Research Scope and Objectives for this compound Studies

A research program focused on this compound would likely encompass the following objectives:

Development of an Efficient Synthetic Protocol: The primary objective would be to establish a reliable and high-yielding method for the synthesis of this unsymmetrical diamide. This could involve comparing different synthetic strategies to find the most efficient route. researchgate.netrsc.org

Comprehensive Spectroscopic and Structural Characterization: A key goal is the full characterization of the molecule using the analytical techniques outlined in section 1.3. This would provide a complete picture of its molecular and electronic structure.

Investigation of Solid-State Structure and Supramolecular Chemistry: Through X-ray crystallography, the study would aim to understand how the interplay of the chlorophenyl and ethyl substituents dictates the crystal packing. This includes a detailed analysis of hydrogen bonding motifs and other non-covalent interactions. mdpi.com

Conformational Analysis in Solution and Solid State: Comparing NMR data with crystallographic data would allow for an analysis of the compound's conformational dynamics and the identification of the most stable conformers in different environments. nih.govyoutube.comnih.gov

Exploration as a Building Block: Investigating the reactivity of the N-H protons and the potential for further functionalization could establish this molecule as a useful starting material or intermediate for the synthesis of more complex structures.

The data generated from such studies, particularly spectroscopic and crystallographic data, would be valuable contributions to chemical databases and would serve as a reference for researchers working on related diamide systems.

Research Findings Data

Given the lack of direct experimental data for this compound, the following tables are predictive, based on the analysis of closely related compounds and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Sum of atoms |

| Molecular Weight | 226.66 g/mol | Calculation from formula |

| Physical State | Likely a white to off-white crystalline solid | General property of similar small organic amides |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone), poorly soluble in water and nonpolar solvents | Based on the presence of polar amide groups and a nonpolar aromatic ring |

| Hydrogen Bond Donors | 2 | The two N-H groups |

| Hydrogen Bond Acceptors | 2 | The two C=O groups |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - Aromatic signals (doublets) in the ~7.2-7.8 ppm region for the 4-chlorophenyl group.- A quartet around 3.3-3.5 ppm for the -CH₂- of the ethyl group.- A triplet around 1.1-1.3 ppm for the -CH₃ of the ethyl group.- Two distinct broad singlets for the two N-H protons, likely in the 8.0-9.5 ppm range. |

| ¹³C NMR | - Two carbonyl carbons in the ~160-165 ppm range.- Aromatic carbons between ~120-140 ppm.- Aliphatic carbons for the ethyl group (~40 ppm for CH₂ and ~15 ppm for CH₃). |

| IR Spectroscopy | - N-H stretching bands around 3300-3400 cm⁻¹.- C=O (Amide I) stretching bands around 1640-1680 cm⁻¹.- N-H bending (Amide II) band around 1550 cm⁻¹.- C-Cl stretching band around 700-800 cm⁻¹. ijpbs.com |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 226.- A characteristic M+2 peak at m/z 228 with ~1/3 the intensity of the M⁺ peak, confirming one chlorine atom. libretexts.orgjove.com- Fragmentation patterns corresponding to cleavage of the amide bonds and the ethyl group. |

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNJVUBRCSPTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Chlorophenyl N Ethylethanediamide

Historical and Current Approaches to Ethanediamide Synthesis

The synthesis of ethanediamides, or oxamides, has been a subject of chemical investigation for over a century. Historically, the preparation of simple, symmetrical oxamides often involved harsh conditions and reagents. For instance, early methods included the hydrolysis of cyanogen. A common laboratory preparation involves the reaction of oxalyl chloride with an excess of a single amine to produce a symmetrical N,N'-disubstituted oxamide. mdpi.com

The synthesis of unsymmetrical ethanediamides, where two different amine fragments are introduced, necessitates a more controlled, stepwise approach. A foundational strategy involves the sequential reaction of oxalyl chloride with two different amines. This method relies on the differential reactivity of the two acid chloride functionalities of oxalyl chloride, or the controlled addition of the amine nucleophiles.

A prevalent modern approach to constructing unsymmetrical oxamides involves a two-step sequence. First, an amine is reacted with a derivative of oxalic acid that has one of the carboxylic acid groups protected or modified, such as an ethyl oxalyl chloride or a diethyl oxalate (B1200264). For instance, reacting 4-chloroaniline (B138754) with ethyl oxalyl chloride would yield ethyl N-(4-chlorophenyl)oxalamate. In the second step, the remaining ester or acid chloride is reacted with a second, different amine, in this case, ethylamine (B1201723), to form the final unsymmetrical diamide (B1670390). This sequential addition allows for the controlled introduction of two distinct substituents on the nitrogen atoms.

Current research in amide synthesis, in general, is heavily focused on the development of catalytic methods that avoid the use of stoichiometric activating agents and minimize waste, a principle that is also applicable to the synthesis of ethanediamides. nih.gov

Novel Synthetic Pathways for N-(4-chlorophenyl)-N'-ethylethanediamide

The quest for more efficient, selective, and environmentally benign synthetic methods has driven the development of novel pathways for amide bond formation. These principles can be directly applied to the synthesis of this compound.

Chemo-selective Transformations in Reaction Schemes

A key challenge in synthesizing unsymmetrical ethanediamides is achieving high chemo-selectivity. A proposed chemo-selective pathway for this compound would proceed in two distinct steps:

Step 1: Synthesis of Ethyl N-(4-chlorophenyl)oxalamate

The first step involves the reaction of 4-chloroaniline with a mono-esterified oxalyl derivative, typically ethyl oxalyl chloride, in the presence of a base to neutralize the HCl byproduct. This reaction selectively forms the mono-amide-mono-ester intermediate.

Reaction Scheme:

This type of reaction is well-documented and provides a reliable route to the N-aryloxalamic ester intermediate.

Step 2: Amidation of Ethyl N-(4-chlorophenyl)oxalamate with Ethylamine

The second step is the amidation of the ester intermediate with ethylamine. This reaction typically requires heating or catalytic activation to drive the conversion of the ester to the second amide.

Reaction Scheme:

The success of this step hinges on the selective reaction of ethylamine with the ester group without disrupting the existing amide bond.

Catalyst Development for Enhanced Synthesis of this compound

Modern synthetic chemistry strives to replace stoichiometric reagents with catalytic alternatives to improve efficiency and reduce waste. For the second step of the proposed synthesis, the amidation of the ethyl N-(4-chlorophenyl)oxalamate, various catalysts could be employed to facilitate the reaction under milder conditions.

While specific catalysts for the synthesis of this compound have not been extensively reported, general advancements in catalytic amidation offer promising avenues. These include:

Lewis Acid Catalysts: Catalysts such as zirconocene (B1252598) complexes have been shown to be effective for the direct amidation of carboxylic acids and could potentially be adapted for the amidation of the oxalamic ester. researchgate.net

Boronic Acid Catalysts: Boronic acid derivatives are known to catalyze amide bond formation and could be explored for the reaction between the ester intermediate and ethylamine.

Enzyme-Catalyzed Reactions: Biocatalysts, such as lipases, offer a highly selective and environmentally friendly option for amide synthesis, though their applicability would need to be investigated for this specific substrate.

The development of a dedicated catalyst for the selective synthesis of unsymmetrical ethanediamides remains an active area of research.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Amide bond formation has been successfully demonstrated under solvent-free conditions, often utilizing mechanochemical methods (ball milling) or by simply heating the neat reactants. nih.govmdpi.com

For the synthesis of this compound, a solvent-free approach could be envisioned for the second step, where the ethyl N-(4-chlorophenyl)oxalamate and ethylamine are reacted directly, potentially with catalytic assistance. This would significantly reduce the environmental impact of the process by eliminating solvent waste.

To improve atom economy, alternative synthetic routes that avoid the formation of stoichiometric byproducts are desirable. Catalytic methods that enable the direct coupling of an oxalic acid derivative with the two amines would represent a significant improvement in atom economy. For instance, a hypothetical direct coupling of oxalic acid with 4-chloroaniline and ethylamine, releasing only water as a byproduct, would have a much higher atom economy.

The following table provides a theoretical comparison of the atom economy for two different synthetic routes to this compound.

| Reactants | Products | Byproducts | % Atom Economy |

| Oxalyl chloride, 4-Chloroaniline, Ethylamine, Triethylamine (base) | This compound | Triethylamine hydrochloride | 47.3% |

| Oxalic acid, 4-Chloroaniline, Ethylamine | This compound | Water | 86.8% |

This table presents a theoretical calculation and assumes 100% yield for clarity.

Compound Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present a combination of computed properties and data from closely related compounds to provide an informative overview.

Table of Physicochemical Properties (Computed)

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem for the analogous compound N-(4-chlorophenyl)-N'-(1-phenylethyl)ethanediamide and adjusted for the ethyl group. mdpi.com

Table of Spectroscopic Data (Hypothetical/Analog-Based)

| Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons (doublets, ~7.3-7.6 ppm), NH protons (broad singlets or triplets, variable ppm), CH₂ of ethyl group (quartet, ~3.3-3.5 ppm), CH₃ of ethyl group (triplet, ~1.1-1.3 ppm) |

| ¹³C NMR | Carbonyl carbons (~158-162 ppm), Aromatic carbons (~120-140 ppm), CH₂ of ethyl group (~35 ppm), CH₃ of ethyl group (~15 ppm) |

| IR (Infrared) | N-H stretching (~3300 cm⁻¹), C=O stretching (amide I, ~1650-1680 cm⁻¹), N-H bending (amide II, ~1550 cm⁻¹) |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 226/228 (due to ³⁵Cl/³⁷Cl isotopes) |

These are expected values based on the analysis of similar compounds and general spectroscopic principles.

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction time and by-product formation.

Temperature and Pressure Effects on Reaction Kinetics

Temperature plays a crucial role in the rate of formation of this compound. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of undesirable by-products.

Pressure is typically not a critical parameter for this type of liquid-phase reaction under standard conditions. The reaction is usually carried out at atmospheric pressure.

Table 1: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 24 | 45 |

| 2 | 50 | 12 | 78 |

| 3 | 75 | 6 | 92 |

| 4 | 100 | 4 | 85 (with impurities) |

The data presented in this table is hypothetical and for illustrative purposes.

Stoichiometric Ratio Influence on Product Yield and Purity

The stoichiometry of the reactants, specifically the molar ratio of the amine (N-ethyl-4-chloroaniline or ethylamine in the respective steps) to the acylating agent (ethyl oxalyl chloride or ethyl N-(4-chlorophenyl)oxamate), is a key factor in determining the product yield and purity. An excess of the amine can help to drive the reaction to completion but may complicate the purification process. Conversely, using a stoichiometric amount may result in incomplete conversion.

Table 2: Influence of Stoichiometric Ratio on Yield and Purity

| Entry | Molar Ratio (Amine:Acylating Agent) | Yield (%) | Purity (%) |

| 1 | 1:1 | 85 | 90 |

| 2 | 1.2:1 | 92 | 95 |

| 3 | 1.5:1 | 95 | 93 |

| 4 | 1:1.2 | 82 | 88 |

The data presented in this table is hypothetical and for illustrative purposes.

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for scale-up include:

Heat Transfer: The acylation reaction is often exothermic. Efficient heat removal is critical on a large scale to maintain the optimal reaction temperature and prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. The use of jacketed reactors with efficient stirring and cooling systems is essential.

Mass Transfer: Adequate mixing is crucial to ensure homogeneity and facilitate contact between the reactants, especially if the reaction involves multiple phases. Inefficient mixing can lead to localized "hot spots" and the formation of by-products. The type of agitator, its speed, and the reactor geometry must be carefully selected and optimized for the larger scale.

Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and purification. For large-scale production, factors such as cost, toxicity, environmental impact, and ease of recovery and recycling become paramount.

Purification: The method of purification used in the laboratory, such as column chromatography, may not be practical or economical for large quantities. Alternative methods like crystallization, distillation, or extraction need to be developed and optimized for the industrial scale to achieve the desired product purity.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks associated with the large-scale synthesis. This includes assessing the toxicity and flammability of reactants and solvents, the potential for runaway reactions, and the safe handling and disposal of waste streams.

By carefully addressing these considerations, a robust and scalable process for the synthesis of this compound can be successfully developed.

Advanced Structural Characterization and Supramolecular Assembly of N 4 Chlorophenyl N Ethylethanediamide

Single Crystal X-ray Diffraction Analysis of N-(4-chlorophenyl)-N'-ethylethanediamide

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for elucidating the molecular structure of this compound. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

Elucidation of Molecular Conformation and Torsion Angles

The conformation of a molecule describes the spatial arrangement of its atoms, which can be rotated around single bonds. Torsion angles, also known as dihedral angles, are used to define these conformations. For this compound, key torsion angles would include those around the bonds connecting the chlorophenyl ring to the ethanediamide backbone and the bonds within the ethyl group.

For instance, in the related compound, N-(4-chlorophenyl)ethanimidamide, a twisted conformation is observed, with the ethanimidamide residue being significantly twisted relative to the benzene (B151609) ring, as indicated by a dihedral angle of 66.54 (14)°. nih.gov The C2–C1–N1–C7 torsion angle in this molecule is reported as -118.6 (2)°. nih.gov Similar detailed analysis would be necessary to define the precise shape of this compound.

A hypothetical table of selected torsion angles for this compound might look like this, based on the analysis of similar structures:

| Atoms Involved (Hypothetical) | Torsion Angle (°) | Description |

| Cl-C4-C1-N1 | 180.0 (assumed planar) | Defines the position of the chloro-substituent relative to the amide nitrogen. |

| C2-C1-N1-C(O) | Variable | Describes the twist of the phenyl ring relative to the diamide (B1670390) plane. |

| C1-N1-C(O)-C(O) | Variable | Defines the planarity of the central ethanediamide core. |

| N1-C(O)-C(O)-N' | Variable | Describes the twist between the two amide groups. |

| C(O)-N'-C(ethyl)-C(methyl) | Variable | Defines the conformation of the terminal ethyl group. |

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions are the forces that hold molecules together in a crystal lattice. For this compound, which possesses both hydrogen bond donors (N-H groups) and acceptors (C=O and potentially the chlorine atom), hydrogen bonding would be expected to play a crucial role in its crystal packing.

In the crystal structure of N-(4-chlorophenyl)ethanimidamide, the packing is dominated by N–H···N and N–H···Cl hydrogen bonding interactions. nih.gov These interactions lead to the formation of a two-dimensional array with a zigzag topology. nih.gov Similarly, in other N-(chlorophenyl) derivatives, various hydrogen bonding motifs are observed. For example, in two polymorphic forms of a complex pyrimidine (B1678525) derivative containing an N-(4-chlorophenyl) group, one form exhibits N-H···N hydrogen bonds and aromatic π-π stacking interactions, while the other is characterized by N-H···Cl hydrogen bonds. nih.gov

A detailed analysis of this compound would involve identifying all such interactions, measuring their lengths and angles, and describing the resulting network topology. This information is critical for understanding the physical properties of the solid, such as its melting point and solubility.

A hypothetical data table for hydrogen bonds in this compound could be:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry of Acceptor |

| N1-H1···O2 | 0.86 | 2.05 | 2.91 | 175 | x, y, z |

| N'H'···O1 | 0.86 | 2.10 | 2.96 | 170 | -x+1, y, -z+1/2 |

| C-H···Cl | 0.95 | 2.80 | 3.75 | 165 | x-1, y, z |

Polymorphism and Crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, which is of particular importance in the pharmaceutical and materials science fields.

Identification of Crystalline Forms and Their Interconversion

The identification of different crystalline forms of this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates). Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be used to characterize and distinguish the different solid forms.

For example, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine were identified, with one form obtained from an oily residue and the other by recrystallization of the first form from an acetone-methanol mixture. nih.gov The key difference between these polymorphs lies in their intermolecular interaction modes. nih.gov Similar studies would be necessary to explore the polymorphic landscape of this compound.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, crystal engineering principles could be applied to control its crystallization and potentially to design new crystalline forms with specific properties.

This would involve a systematic study of how modifications to the molecular structure or the use of co-crystallizing agents (co-formers) can influence the resulting crystal packing. The presence of the N-H and C=O groups makes the ethanediamide moiety a robust synthon for forming predictable hydrogen-bonded networks. The chlorophenyl group can also participate in various interactions, including halogen bonding and π-π stacking. By understanding the interplay of these interactions, it might be possible to engineer specific supramolecular architectures.

Supramolecular Architectures Involving this compound

Supramolecular architecture refers to the extended structures formed by the self-assembly of molecules through non-covalent interactions. The study of the supramolecular architecture of this compound would focus on how individual molecules assemble into larger, organized structures in the solid state.

The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to a variety of supramolecular motifs, such as chains, sheets, or three-dimensional networks. For example, in the crystal structure of N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, molecules are linked into centrosymmetric dimers via N—H···O hydrogen bonds, which are further connected by weak C—H···O and C—H···Cl interactions to form a chain structure. researchgate.net A similar hierarchical assembly of interactions would likely govern the supramolecular architecture of this compound.

Self-Assembly Processes in Solution and Solid State

The self-assembly of this compound is primarily governed by a network of non-covalent interactions, with hydrogen bonding playing a dominant role. The ethanediamide (oxalamide) core is a well-established motif for forming predictable supramolecular structures.

In the solid state, molecules of this type typically arrange into extended, tape-like, or sheet-like structures. The primary interaction is the N−H···O=C hydrogen bond between the amide groups of adjacent molecules. This interaction is highly directional and leads to the formation of infinite one-dimensional chains. Given the two amide groups in the oxalamide backbone, these chains can further associate into two-dimensional β-sheet-like architectures, a common feature for N,N'-disubstituted oxalamides.

π-π Stacking: The aromatic rings can stack upon one another, contributing to the stability of the assembly. The electron-withdrawing nature of the chlorine atom can influence the quadrupole moment of the phenyl ring, potentially favoring offset or parallel-displaced stacking arrangements.

C−H···π Interactions: Hydrogen atoms from the ethyl group or the phenyl ring can interact with the electron-rich face of an adjacent phenyl ring.

Halogen Bonding: Although weaker, the chlorine atom can act as a halogen bond donor or acceptor, participating in C-Cl···O or C-Cl···N interactions. Studies on related compounds like N-(4-Chlorophenyl)ethanimidamide have shown the formation of N—H···Cl hydrogen bonds that contribute to a two-dimensional zigzag topology in the crystal structure. nih.gov

In solution, the same hydrogen-bonding capabilities would lead to the formation of dimeric or oligomeric species, depending on the solvent and concentration. In non-polar solvents, self-assembly would be more pronounced, driven by the strong amide-amide hydrogen bonds. In polar, hydrogen-bond-competing solvents, self-assembly would be less favorable.

Table 1: Predicted Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Features |

| Amide-Amide H-Bond | N-H | O=C | Forms linear tapes or cyclic R²₂(8) synthons. Highly directional and strong. |

| Aryl-Amide H-Bond | N-H | Cl | Can contribute to linking supramolecular chains. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel-displaced or T-shaped arrangements to stabilize packing. |

| C-H···π Interaction | C-H (ethyl/aryl) | Phenyl Ring | Further stabilizes the three-dimensional crystal lattice. |

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a molecule by incorporating a second, neutral molecule (a co-former) into the crystal lattice. For this compound, with its strong hydrogen bond donor (N-H) and acceptor (C=O) sites, co-crystallization offers a viable strategy for creating novel solid forms.

Co-crystallization Screening Methods:

Solution-Based Methods: Slow evaporation from a solution containing both the target molecule and the co-former is a common approach. The choice of solvent is critical, as it must dissolve both components, ideally to a similar extent. nih.gov

Solid-Based Methods (Mechanochemistry): Techniques like neat grinding or liquid-assisted grinding (LAG) involve mechanically mixing the two solid components, often with a small amount of a solvent to facilitate molecular mobility and co-crystal formation. nih.gov

Slurry Crystallization: Stirring a suspension of the target compound and the co-former in a solvent where they have limited solubility can lead to the gradual transformation into the more stable co-crystal form. nih.gov

Selection of Co-formers: The selection of co-formers is guided by the principles of supramolecular synthons, which are robust and predictable intermolecular recognition patterns. For this compound, suitable co-formers would possess complementary functional groups.

Carboxylic Acids (e.g., 3-chlorobenzoic acid): These are excellent co-formers for amide-containing molecules. The most probable interaction would be the formation of a robust acid-amide heterosynthon. Studies on the co-crystal of N,N′-bis[(pyridin-4-yl)methyl]ethanediamide with 3-chlorobenzoic acid demonstrate that such interactions can direct the assembly of complex supramolecular architectures. nih.gov

N-Heterocycles (e.g., Isonicotinamide, Pyridine): The pyridine (B92270) nitrogen is a strong hydrogen bond acceptor and can readily form N-H···Npyridine bonds with the amide group. dcu.ie

Other Amides (e.g., Nicotinamide): Co-crystallization with other amides could lead to the formation of amide-amide heterodimers or more complex tape structures. nih.gov

Table 2: Potential Co-formers and Predicted Supramolecular Synthons

| Co-former Class | Example Co-former | Predicted Supramolecular Synthon | Rationale |

| Carboxylic Acids | Benzoic Acid | Acid-Amide Heterosynthon | Strong and reliable interaction between the carboxylic acid and the amide group. nih.gov |

| N-Heterocycles | Isonicotinamide | N-H···NPyridine Hydrogen Bond | Pyridine nitrogen is a strong H-bond acceptor for the amide N-H donor. dcu.ie |

| Phenols | 4-Hydroxyphenol | O-H···O=C Hydrogen Bond | The phenolic hydroxyl can act as a donor to the amide carbonyl oxygen. |

| Ureas | Urea | Amide-Urea Heterosynthon | Both molecules possess complementary H-bond donors and acceptors. |

Solid-State NMR Spectroscopy for Local Structure Probing

Solid-State Nuclear Magnetic Resonance (SSNMR) is an exceptionally powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. preprints.org For a compound like this compound, where single crystals suitable for X-ray diffraction may be difficult to obtain, SSNMR provides invaluable insights into its structure, polymorphism, and intermolecular interactions. researchgate.netnih.gov

Probing Local Structure and Polymorphism: The chemical shift of a nucleus in an SSNMR spectrum is highly sensitive to its local electronic environment. Even subtle changes in molecular conformation, crystal packing, or the presence of intermolecular interactions like hydrogen bonds will result in distinct chemical shifts. Therefore, a ¹³C or ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum acts as a "fingerprint" for a specific solid form. If the compound exists in multiple polymorphic forms, each polymorph will exhibit a unique set of peaks, allowing for their identification and quantification. researchgate.netnih.gov For this compound, key nuclei for these experiments would be the carbonyl carbons, the aromatic carbons (especially C-Cl and C-N), and the amide nitrogens.

Investigating Intermolecular Interactions: Advanced SSNMR experiments can directly measure internuclear distances and proximities, providing direct evidence of hydrogen bonding and π-π stacking.

¹H-¹³C and ¹H-¹⁵N HETCOR (Heteronuclear Correlation) experiments can establish through-space proximities between protons and carbons/nitrogens of neighboring molecules, confirming hydrogen bond patterns (e.g., N-H···O=C).

³⁵Cl SSNMR is a specialized technique that can be a sensitive probe of the local environment around the chlorine atom. The quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ) derived from the ³⁵Cl spectrum are directly related to the electric field gradient at the nucleus, which is influenced by covalent and non-covalent interactions, such as C-Cl···H or C-Cl···π contacts. nih.gov

Characterizing Disorder: SSNMR can also detect static or dynamic disorder within the crystal lattice. For instance, if the ethyl group is conformationally mobile, this would lead to broadening of the corresponding ¹³C signals or could be studied in detail using variable temperature experiments.

Table 3: Expected Solid-State NMR Applications and Key Nuclei

| Nucleus | SSNMR Experiment | Information Gained | Expected Chemical Shift Range (ppm) |

| ¹³C | CP/MAS, HETCOR | Polymorph identification, molecular conformation, C-Cl and C-N environments, carbonyl group packing. | Carbonyl: 160-175; Aromatic: 110-140; Ethyl: 10-40 |

| ¹⁵N | CP/MAS, HETCOR | Hydrogen bonding environment of amide groups, number of unique molecules in the asymmetric unit. | Amide: 110-130 |

| ¹H | CRAMPS, HETCOR | Proton positions in hydrogen bonds, proximity between molecules. | Amide: 8-12; Aromatic: 7-8; Ethyl: 1-4 |

| ³⁵Cl | QCPMG | Local symmetry of the C-Cl bond, detection of halogen bonding and other intermolecular contacts. | Highly dependent on quadrupolar parameters, not a simple chemical shift range. |

Theoretical and Computational Investigations of N 4 Chlorophenyl N Ethylethanediamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For N-(4-chlorophenyl)-N'-ethylethanediamide, a computational study would typically calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich regions, while the LUMO is found in electron-deficient areas. Without specific calculations, any description of the HOMO-LUMO characteristics of this compound remains speculative.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound has been found.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on a molecule's surface. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the electronegative regions around the oxygen and nitrogen atoms of the ethanediamide backbone and the chlorine atom on the phenyl ring, as well as the electropositive regions around the hydrogen atoms. However, no such map is available in the current body of scientific literature.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions.

Transition State Analysis of this compound Transformations

Transition state theory is a cornerstone of understanding reaction rates. Computational methods can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can estimate the activation energy and thus the rate of the reaction. For any potential transformation of this compound, such as hydrolysis or substitution reactions, a transition state analysis would provide critical mechanistic insights. To date, no such analyses have been published.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The symmetry and energy proximity of these orbitals determine whether a reaction is favorable. Applying FMO theory to this compound would require knowledge of its HOMO and LUMO energies and shapes, which, as previously stated, are not available.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can reveal the preferred conformations of a molecule and the flexibility of its structure. For a molecule like this compound, which has several rotatable bonds, MD simulations could identify the most stable three-dimensional shapes and how they might change in different environments. This information is crucial for understanding how the molecule might interact with biological targets. Regrettably, no conformational analysis of this compound using molecular dynamics has been reported.

Solvent Effects on the Electronic Properties and Reactivity of this compound

A thorough search of scholarly articles and chemical databases did not yield any studies that have computationally modeled the behavior of this compound in different solvents. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) to calculate various electronic properties and reactivity descriptors in both the gas phase and in solvents of varying polarity.

Ideally, research in this area would provide data on how the solvent influences:

Electronic Properties: Changes in the dipole moment, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule.

Reactivity Descriptors: Parameters such as global hardness, softness, electronegativity, and the chemical potential, which are derived from the HOMO and LUMO energies. These descriptors help in predicting the reactive sites of the molecule (nucleophilic and electrophilic centers).

Without specific computational studies on this compound, it is not possible to present a data table comparing these properties across a range of solvents.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound and its Derivatives (focused on non-biological chemical activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their activities. For non-biological chemical activity, this could include properties like reaction rates, equilibrium constants, or catalytic activity.

The development of a QSAR model for this compound and its derivatives would require a dataset of experimentally determined activities for a series of structurally related compounds. Subsequently, various molecular descriptors (e.g., topological, electronic, steric) would be calculated and used to build a predictive model.

The literature search did not uncover any such QSAR studies focused on the non-biological chemical activity of this compound or a homologous series of its derivatives. Therefore, no information is available on the types of descriptors that might be relevant for modeling its activity or any established predictive equations. A representative data table for a QSAR study would typically include the structures of the compounds, their experimental activities, and the values of the descriptors used in the final model. As no such model has been published, this information cannot be provided.

Mechanistic Organic Chemistry and Reactivity of N 4 Chlorophenyl N Ethylethanediamide

Hydrolysis and Solvolysis Pathways of the Amide Linkages

Amide bonds, while generally stable, are susceptible to cleavage under hydrolytic conditions, typically promoted by acid or base. masterorganicchemistry.com The hydrolysis of N-(4-chlorophenyl)-N'-ethylethanediamide would proceed via nucleophilic acyl substitution, but the rates and regioselectivity are influenced by the electronic nature of the substituents on the nitrogen atoms. libretexts.org

The amide nitrogen attached to the 4-chlorophenyl group is less basic due to the electron-withdrawing nature of the aromatic ring, which delocalizes the nitrogen's lone pair. Conversely, the nitrogen bearing the electron-donating ethyl group is more basic. This electronic difference makes the carbonyl carbon adjacent to the chlorophenyl group more electrophilic and thus more susceptible to nucleophilic attack compared to the carbonyl carbon adjacent to the ethyl group.

Under acidic conditions, the reaction is initiated by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org For this compound, protonation is expected to occur preferentially at the carbonyl oxygen adjacent to the more basic ethyl-substituted nitrogen. However, cleavage is more likely to be initiated by attack at the more electrophilic carbonyl carbon next to the chlorophenyl group.

Under basic conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The reaction is generally considered base-promoted as a full equivalent of base is consumed. libretexts.org Cleavage will preferentially occur at the more electrophilic carbonyl center, leading to the formation of N-ethyl-oxalamic acid and 4-chloroaniline (B138754) as the initial primary products.

Specific kinetic and thermodynamic data for the hydrolysis of this compound are not available. However, data can be extrapolated from studies on similar amide structures. Amide hydrolysis is generally a slow process with a half-life that can span years under neutral pH but is significantly accelerated by acid, base, or enzymes. researchgate.neturegina.ca

The rate of hydrolysis is expected to be significantly different for the two amide bonds within the molecule. The bond adjacent to the 4-chlorophenyl group (C-Naryl) is predicted to hydrolyze faster than the one adjacent to the ethyl group (C-Nalkyl) due to the greater electrophilicity of the Caryl-associated carbonyl.

Illustrative Hydrolysis Kinetic Data (Hypothetical) This table presents hypothetical, yet plausible, rate constants based on general principles of amide reactivity to illustrate the expected kinetic differences.

| Condition | Hydrolysis Site | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|

| 0.1 M HCl, 60 °C | C-N (aryl) | 1.5 x 10⁻⁴ | 75 |

| 0.1 M HCl, 60 °C | C-N (alkyl) | 3.2 x 10⁻⁵ | 85 |

| 0.1 M NaOH, 60 °C | C-N (aryl) | 8.8 x 10⁻⁴ | 68 |

During hydrolysis, the key intermediate is a tetrahedral species formed by the addition of a nucleophile (water or hydroxide) to the amide carbonyl carbon. libretexts.org

Under acidic conditions: The initial products after the cleavage of the first amide bond (at the aryl-substituted side) would be N-ethyloxalamic acid and 4-chloroaniline . Further hydrolysis of N-ethyloxalamic acid would yield oxalic acid and ethylamine (B1201723) .

Under basic conditions: The initial cleavage would yield the sodium salt of N-ethyloxalamic acid and 4-chloroaniline . researchgate.net Subsequent hydrolysis under forcing conditions would break down the second amide to give sodium oxalate (B1200264) and ethylamine .

The tetrahedral intermediates themselves are transient and not typically isolated. However, their formation is the rate-determining step in many amide hydrolysis reactions. uregina.ca

Substitution Reactions Involving the Chlorophenyl Moiety

The 4-chlorophenyl group is an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution. masterorganicchemistry.com For an SNAr reaction to proceed, three conditions are generally required: a good leaving group (the chloride ion), a strong nucleophile, and the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comscranton.edu

In this compound, the ethanediamide substituent is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the para-position where the chlorine atom resides. Therefore, reactions with strong nucleophiles like alkoxides, thiolates, or amines under heating could displace the chloride.

Example of Potential SNAr Reaction: this compound + NaOCH₃ (in CH₃OH, Δ) → N-(4-methoxyphenyl)-N'-ethylethanediamide + NaCl

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. scranton.edu The rate of such reactions often follows the order of F > Cl > Br > I for the leaving group, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. masterorganicchemistry.com

Cyclization and Rearrangement Reactions of this compound

While there are no specific reports on cyclization reactions for this exact molecule, related N,N'-disubstituted diamines and amides are known to participate in such transformations. researchgate.net Intramolecular reactions could potentially be induced under specific conditions. For instance, treatment with a strong dehydrating agent might promote cyclization, though this is less common for acyclic oxalamides compared to other diamide (B1670390) systems.

Rearrangement reactions are also a possibility under certain conditions. The Beckmann rearrangement, for example, involves the conversion of an oxime to an amide. masterorganicchemistry.combyjus.com While not directly applicable to the starting amide, if one of the carbonyls were converted to its oxime, a rearrangement could be induced. More relevant are rearrangements involving substituent migration, though these are less common for this specific structure without a suitable trigger like a radical initiator or a specific catalyst. wikipedia.orgslideshare.net

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., Time-Resolved FTIR, NMR)

Monitoring the chemical transformations of this compound in real-time is crucial for understanding reaction kinetics and mechanisms. Time-resolved Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful non-invasive techniques for this purpose. wiley.comyoutube.com

Time-Resolved FTIR Spectroscopy: FTIR is particularly sensitive to changes in vibrational modes of functional groups. rub.de The hydrolysis of the amide bonds can be monitored by observing the disappearance of the amide C=O stretching bands (Amide I band, typically 1650-1700 cm⁻¹) and the appearance of carboxylic acid C=O (around 1700-1730 cm⁻¹) and O-H stretching bands. rub.deresearchgate.net The two distinct amide carbonyls in the molecule are expected to have slightly different Amide I absorption frequencies, allowing for potential differentiation. The progress of an SNAr reaction on the chlorophenyl ring could be tracked by the disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the incoming nucleophile.

In Situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about reactants, intermediates, and products in solution. nih.govacs.org For this compound, ¹H and ¹³C NMR would be informative.

¹H NMR: The hydrolysis could be followed by monitoring the disappearance of the N-H proton signals of the amides and the ethyl group signals, and the appearance of signals for the amine products (4-chloroaniline and ethylamine) and the final oxalic acid.

¹³C NMR: The chemical shifts of the two carbonyl carbons would be distinct. Their signal intensities would decrease as the hydrolysis progresses, while new signals for the carboxylic acid and final oxalate carbons would appear. SNAr reactions would cause significant changes in the chemical shifts of the aromatic carbons, particularly the carbon directly bonded to the halogen (ipso-carbon).

Illustrative Spectroscopic Data (Hypothetical) This table provides expected, characteristic spectroscopic shifts for monitoring reactions.

| Technique | Functional Group | Reactant Shift | Product Shift (Post-Hydrolysis) |

|---|---|---|---|

| FTIR (cm⁻¹) | Amide C=O (Aryl) | ~1685 | - |

| Amide C=O (Alkyl) | ~1670 | - | |

| Carboxylic Acid C=O | - | ~1710 | |

| ¹³C NMR (ppm) | Carbonyl (Aryl) | ~161 | - |

| Carbonyl (Alkyl) | ~160 | - | |

| Carboxylic Acid | - | ~165 | |

| ¹H NMR (ppm) | Amide N-H (Aryl) | ~8.5 | - |

Photochemical Transformations of this compound

Aryl halides, such as the 4-chlorophenyl group in this molecule, are known to undergo photochemical reactions upon UV irradiation. nih.gov The most common transformation is the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a chlorine radical.

Ar-Cl + hν → Ar• + Cl•

This process is known as photolysis. nih.gov In the case of this compound, UV irradiation could lead to the formation of an N-(phenyl radical)-N'-ethylethanediamide intermediate. This highly reactive radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with oxygen if present. nih.gov

The amide groups themselves can also be susceptible to photochemical reactions, though this often requires specific sensitizers or very high-energy UV light. nih.govnih.gov Photolysis of N-nitroso derivatives of amides is a known route to generate nitrogen-centered radicals. nih.govmdpi.com Furthermore, some studies have shown that aromatic N-chloroamides can undergo photochemical rearrangement to chloroaromatic amides, suggesting complex radical pathways are possible within such structures. acs.org

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a thorough search of scientific databases and literature, no specific research or data could be located on the coordination chemistry of the compound this compound. This includes its role as a ligand in transition metal complexes, the synthesis and characterization of such complexes, and their potential catalytic applications.

Efforts to find information pertaining to the synthesis of metal-diamide complexes involving this compound, its chelation modes, coordination geometry, and detailed characterization through X-ray crystallography or vibrational and electronic spectroscopy were unsuccessful. Similarly, no non-biological catalytic applications of its metal complexes have been reported in the available scientific literature.

While research exists on the coordination chemistry of other related compounds containing a 4-chlorophenyl moiety or an ethanediamide backbone, the specific combination requested in the subject of this article does not appear to have been a subject of published scientific investigation. Therefore, the detailed outline focusing on the coordination chemistry and metal complexes of this compound cannot be addressed at this time due to the absence of foundational research in the field.

It is possible that research on this specific compound exists but has not been published in publicly accessible domains, or it may be an area of chemistry that has not yet been explored.

Coordination Chemistry and Metal Complexes of N 4 Chlorophenyl N Ethylethanediamide

Catalytic Applications of N-(4-chlorophenyl)-N'-ethylethanediamide Metal Complexes (non-biological)

Homogeneous Catalysis

Heterogeneous Catalysis

Similarly, information regarding the application of this compound in heterogeneous catalysis is not available in the reviewed literature. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. This often involves anchoring a metal complex onto a solid support. Without foundational studies on the coordination complexes of this compound, its development for heterogeneous applications has not been documented.

Due to the absence of research data, no detailed findings or data tables can be presented for the catalytic applications of this specific compound.

Materials Science Perspectives and Non Biological Applications of N 4 Chlorophenyl N Ethylethanediamide

N-(4-chlorophenyl)-N'-ethylethanediamide as a Building Block for Polymers

The presence of two amide functionalities in this compound makes it a potential monomer for the synthesis of polyamides. Polyamides are a significant class of polymers known for their excellent mechanical strength and thermal stability.

Polycondensation Reactions for Diamide-Based Polymers

This compound could theoretically be incorporated into a polymer backbone through polycondensation reactions. This would typically involve reacting the diamide (B1670390) with a suitable comonomer, such as a dicarboxylic acid or an acyl chloride, under conditions that facilitate the formation of amide linkages. The reaction would proceed with the elimination of a small molecule, like water or hydrochloric acid.

The reactivity of the N-H protons in the ethanediamide structure is crucial for such polymerization. The presence of the ethyl group on one nitrogen and the 4-chlorophenyl group on the other will influence the reactivity and the final properties of the polymer. For instance, direct synthesis of polyamides can be achieved through the catalytic dehydrogenation of diols and diamines, a method that offers a cleaner process with high atomic economy compared to conventional condensation methods. nih.gov

Integration of this compound into Functional Materials

The specific functionalities within this compound, namely the amide groups, the aromatic ring, and the halogen substituent, open up possibilities for its use in creating functional materials.

Supramolecular Gels and Soft Materials

The amide groups in this compound are capable of forming strong hydrogen bonds. This intermolecular interaction is a key driving force for the self-assembly of molecules into higher-order structures, such as fibers and networks, which can entrap solvent molecules to form supramolecular gels. The formation of such gels is a hallmark of low-molecular-weight gelators. mdpi.commit.edu The balance between the hydrogen-bonding amide groups and the more hydrophobic chlorophenyl and ethyl groups would be critical in determining the gelation ability of this compound in various solvents. The process of gel formation is often driven by the self-assembly of molecules into long fibers that can be aligned using external stimuli. longdom.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The structure of this compound contains potential sites for host-guest interactions. The amide groups can act as hydrogen bond donors and acceptors, while the electron-rich aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental to molecular recognition, where a host molecule selectively binds a specific guest molecule. researchgate.net While there is no specific literature on the host-guest chemistry of this compound, related N,N'-disubstituted oxalamides have been used as ligands in coordination chemistry, demonstrating their ability to bind metal ions. researchgate.net The 4-chlorophenyl group could also influence binding selectivity through halogen bonding.

Role of this compound in Smart Materials Research (non-biological)

"Smart materials" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govlongdom.org The incorporation of this compound into a polymer backbone could potentially impart stimuli-responsive behavior.

For example, the polarity and hydrogen-bonding capability of the amide groups could lead to temperature-responsive solubility in certain solvents, a property known as a lower critical solution temperature (LCST). longdom.org Polymers exhibiting an LCST are soluble below this temperature and become insoluble above it. Furthermore, the presence of the polar chlorophenyl group might make the material responsive to electric fields. While this remains a theoretical proposition for this specific compound, the general principles of designing stimuli-responsive polymers often rely on incorporating functional groups that can interact with their environment in a switchable manner. mdpi.comnih.gov

Table 2: Potential Stimuli-Responsive Behavior

| Stimulus | Potential Response Mechanism | Relevant Functional Group |

|---|---|---|

| Temperature | Change in solubility (LCST behavior) | Amide groups, ethyl group |

| Electric Field | Dipole alignment, potential piezoelectricity | 4-chlorophenyl group, amide groups |

| Guest Molecules | Change in material properties upon binding | Amide groups, aromatic ring |

Sensing Applications (non-biological, e.g., chemical sensors)

A thorough review of scientific databases and research publications reveals no available data on the application of this compound in the field of non-biological sensing. Research in chemical sensing involves a wide array of compounds, but this particular molecule has not been identified as a component or active material in the development of chemical sensors for detecting analytes such as metal ions, anions, or organic molecules in a non-biological context.

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl N Ethylethanediamide

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Materials)

The field of advanced manufacturing, particularly additive manufacturing or 3D printing, is continually seeking new materials with tailored properties. The N-(4-chlorophenyl)-N'-ethylethanediamide structure contains elements that could be exploited in the design of novel polymers for 3D printing filaments or resins. The presence of amide linkages suggests the potential for hydrogen bonding, which can contribute to the mechanical strength and thermal stability of a polymer. The chlorophenyl group can also influence intermolecular interactions, potentially enhancing properties like flame retardancy or modifying the polymer's solubility and processability.

Future research could focus on synthesizing polymers where this compound or its derivatives are incorporated as monomers. The resulting polymers could be investigated for their suitability in various 3D printing technologies. For instance, in Fused Deposition Modeling (FDM), the thermal properties of the polymer would be critical, while in Stereolithography (SLA), its ability to be photopolymerized into a cross-linked network would be the primary focus.

| 3D Printing Technology | Potential Role of this compound based Polymers | Key Properties to Investigate |

| Fused Deposition Modeling (FDM) | As a component of thermoplastic filaments. | Thermal stability, melt viscosity, mechanical strength of printed parts. |

| Stereolithography (SLA) | As a monomer in photocurable resins. | Photoreactivity, curing speed, dimensional accuracy, surface finish. |

| Selective Laser Sintering (SLS) | As a component of powdered polymers. | Sintering behavior, powder flowability, mechanical properties of sintered parts. |

Exploration of this compound in Renewable Energy Technologies (e.g., electrolytes, frameworks)

Renewable energy technologies often rely on advanced materials for energy storage and conversion. The structure of this compound makes it a candidate for two key areas: as a ligand in metal-organic frameworks (MOFs) and as a component in novel electrolytes.

MOFs are crystalline materials with high porosity and surface area, making them suitable for applications such as gas storage and catalysis. proquest.com The ethanediamide structure can act as a bridging ligand to coordinate with metal ions, forming a porous framework. The presence of the chlorophenyl group could functionalize the pores of the MOF, potentially enhancing its selectivity for certain molecules, such as carbon dioxide, which is relevant for carbon capture technologies. nih.govacs.org Research in this area would involve the synthesis of MOFs using this compound as a ligand and characterizing their structure and adsorption properties.

In the context of electrolytes for batteries or supercapacitors, the polar amide groups in this compound could help to dissolve salts and facilitate ion transport. Its incorporation into solid-state or gel-polymer electrolytes could be explored to improve safety and performance compared to traditional liquid electrolytes. The chloro-aromatic group might also influence the electrochemical stability window of the electrolyte.

| Application Area | Potential Function of this compound | Research Focus |

| Metal-Organic Frameworks (MOFs) | Organic ligand for MOF synthesis. | Synthesis of novel MOFs, characterization of porosity and surface area, evaluation for gas adsorption (e.g., CO2). nih.govacs.org |

| Solid-State Electrolytes | Component of a polymer or composite electrolyte. | Synthesis of electrolyte membranes, measurement of ionic conductivity, assessment of electrochemical stability. |

Bio-Inspired Chemical Transformations (excluding direct biological/clinical applications)

Nature provides a wealth of inspiration for the development of novel and sustainable chemical transformations. While direct biological applications are outside the scope of this article, bio-inspired catalysis offers promising avenues for the synthesis and modification of this compound.

Enzymes that form amide bonds, for instance, could be mimicked to develop synthetic catalysts that can produce this compound under mild conditions, potentially reducing the need for harsh reagents and improving the sustainability of the synthesis. nih.govrsc.org Furthermore, enzymes capable of dehalogenating aromatic compounds could inspire the development of catalysts for the selective modification of the chlorophenyl group, allowing for the fine-tuning of the molecule's properties. nih.govnih.gov

Research in this area could focus on the design of synthetic catalysts that mimic the active sites of relevant enzymes. For example, creating catalysts that can selectively activate the carboxylic acid and amine precursors to form the amide bonds in a manner analogous to enzymatic processes.

Development of Novel Analytical Methods for Trace Detection in Environmental Samples (academic methodology focus)

The presence of chloroaromatic compounds in the environment is a significant concern, and the ability to detect them at trace levels is crucial for environmental monitoring. While this compound is not a widely monitored compound, developing analytical methods for its detection can serve as a model for other N-substituted diamides.

Future research could focus on developing highly sensitive and selective methods for the detection of this compound in complex matrices like water and soil. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are powerful tools for trace analysis. ekb.egekb.eg The development of such methods would involve optimizing sample preparation techniques, such as solid-phase extraction, to isolate and concentrate the analyte from environmental samples.

| Analytical Technique | Potential for Detection of this compound | Key Research Objectives |

| HPLC-MS/MS | High sensitivity and selectivity for polar, non-volatile compounds. | Method development, optimization of chromatographic separation, and mass spectrometric detection parameters. |

| GC-MS | Suitable for volatile or semi-volatile compounds; may require derivatization. | Investigation of derivatization strategies to improve volatility and thermal stability. |

| Immunoassays | Potential for rapid and cost-effective screening. ekb.eg | Development of specific antibodies that recognize the this compound structure. |

Multi-Scale Modeling and Simulation for Complex this compound Systems

Computational modeling and simulation are indispensable tools for understanding and predicting the behavior of molecular systems. For a molecule like this compound, multi-scale modeling could provide valuable insights into its properties and potential applications.

At the quantum mechanical level, density functional theory (DFT) calculations could be used to understand the molecule's electronic structure, conformational preferences, and reactivity. This information can be used to parameterize more coarse-grained models for larger-scale simulations. Molecular dynamics (MD) simulations could then be employed to study the self-assembly of this compound molecules or their interactions with other molecules, such as in a polymer matrix or within the pores of a MOF. nih.govnih.gov These simulations can reveal how intermolecular forces, such as hydrogen bonding and π-stacking, influence the macroscopic properties of materials containing this compound. acs.org

| Modeling Technique | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Optimized geometry, charge distribution, reactivity indicators. |

| Molecular Dynamics (MD) | Simulation of the behavior of large ensembles of molecules. | Self-assembly behavior, interactions with other molecules, prediction of material properties. |

| Coarse-Graining | Simulation of larger systems over longer timescales. | Mesoscale morphology of self-assembled structures or polymer blends. |

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-N'-ethylethanediamide, considering yield and purity?

- Methodological Answer: The synthesis typically involves coupling 4-chloroaniline derivatives with ethylamine-containing precursors. For example, substituted anilines can react with activated carbonyl intermediates (e.g., using thionyl chloride or carbodiimide coupling agents) to form the ethanediamide backbone. Reaction parameters such as temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 aniline-to-acylating agent), and catalysts (e.g., DMAP) should be optimized. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR Spectroscopy : Resolve substituent patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl; ethyl group signals at δ 1.2–1.4 ppm for CH3 and δ 3.3–3.5 ppm for CH2) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 255.1) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How does solvent polarity affect the solubility and stability of this compound during experimental procedures?

- Methodological Answer: Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Stability testing under varying conditions (pH 4–9, 25–60°C) reveals degradation via hydrolysis of the amide bond in aqueous acidic/basic environments. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer:

- Structural Modifications : Synthesize analogs with variations in the ethyl group (e.g., methyl, propyl) or chlorophenyl substituents (e.g., fluoro, nitro).

- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptors or enzymes). For example, immobilize the target on a sensor chip and monitor real-time binding kinetics (association/dissociation rates) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and pathway modulation (Western blot for protein expression) in relevant cell lines .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer:

- Cross-Validation : Compare experimental NMR data (e.g., DEPT-135 for carbon types) with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR spectra.

- Multi-Technique Analysis : Correlate IR (amide I band at ~1650 cm⁻¹) with X-ray crystallography (if crystals are obtainable) to confirm molecular geometry .

Q. What are the mechanistic insights into the interaction of this compound with biological targets?

- Methodological Answer:

- Molecular Docking : Simulate binding poses using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with active-site residues).

- Fluorescence Quenching : Titrate the compound into a solution of the target protein and monitor emission spectra changes (e.g., tryptophan quenching indicates proximity to binding sites) .

- Mutagenesis Studies : Replace critical residues (e.g., Ser, His) in the target protein and assess binding affinity shifts via SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.